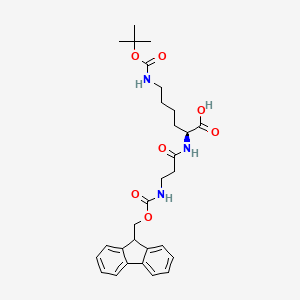

Fmoc-|A-Ala-Lys(Boc)-OH

Description

Evolution of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized the way peptides are created by anchoring the growing peptide chain to an insoluble resin support. peptide.com This method simplifies the purification process, as excess reagents and by-products can be removed by washing and filtration. bachem.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for the temporary protection of the Nα-amino group. bachem.com However, this method required the use of harsh acids like liquid hydrogen fluoride (B91410) (HF) for the final cleavage from the resin, which necessitated specialized equipment and could damage sensitive amino acid residues. altabioscience.com

A significant advancement came in 1970 when the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced by Carpino and Han. peptide.comaltabioscience.com The development of the Fmoc/tBu (tert-butyl) strategy in 1978 offered a milder and more convenient alternative. peptide.comaltabioscience.com This "orthogonal" approach allows the Fmoc group to be removed with a mild base (like piperidine), while the side-chain protecting groups (like Boc) and the resin linkage are cleaved with a milder acid, typically trifluoroacetic acid (TFA). altabioscience.comnih.gov

The adoption of Fmoc chemistry became widespread due to several advantages:

Milder Reaction Conditions: The use of TFA instead of HF for cleavage is less destructive to the target peptide, which is particularly beneficial for synthesizing peptides with post-translational modifications like phosphorylation or glycosylation. altabioscience.comnih.gov

Automation: The chemistry is well-suited for automated peptide synthesizers, which can monitor the deprotection and coupling steps. bachem.com

Cost and Purity: The industrialization of peptide therapeutics has led to the large-scale, low-cost production of highly pure Fmoc-protected amino acids. altabioscience.comnih.gov

This evolution has established Fmoc SPPS as the method of choice for the routine synthesis of most peptides in both academic and industrial research. altabioscience.com

Significance of β-Amino Acid Incorporation in Peptide Research

Standard proteins and peptides are composed of α-amino acids, where the amino group is attached to the alpha-carbon. Beta-amino acids are structural isomers where the amino group is on the beta-carbon. numberanalytics.com This seemingly small change has profound implications for peptide chemistry. The incorporation of β-amino acids into peptide chains is a powerful strategy to create peptidomimetics with enhanced properties. numberanalytics.comnih.gov

Key advantages of incorporating β-amino acids include:

Proteolytic Resistance: One of the major limitations of natural peptides as therapeutic agents is their rapid degradation by proteases. The altered backbone structure resulting from β-amino acid incorporation makes these peptides significantly more resistant to enzymatic degradation. nih.govacs.org

Structural Diversity: Unlike α-amino acids, β-amino acids introduce an additional carbon into the peptide backbone, leading to greater conformational flexibility and the ability to form unique and stable secondary structures, such as helices and turns. nih.govnih.gov This expanded structural diversity provides enormous scope for molecular design. nih.gov

Biological Activity: Peptides containing β-amino acids have been successfully designed to exhibit a wide range of biological activities. They have been used to create receptor agonists and antagonists, antimicrobial peptides, and inhibitors of protein-protein interactions. nih.govacs.org

The ease of incorporating β-amino acids using standard SPPS techniques has made them a fundamental tool for developing novel peptide-based therapeutics and molecular probes with improved stability and function. numberanalytics.comnih.gov

Role of Lysine (B10760008) Derivatives in Advanced Molecular Design

Lysine is a versatile amino acid due to its primary amino group on the side chain (the ε-amino group). This provides a reactive handle that can be selectively modified for various applications in advanced molecular design. ontosight.aiontosight.ai Protecting this reactive site is crucial during peptide synthesis to prevent unwanted side reactions.

The use of the tert-butyloxycarbonyl (Boc) group to protect the ε-amino group of lysine (forming Lys(Boc)) is a standard and essential strategy in Fmoc-based peptide synthesis. nih.govontosight.ai The Boc group is stable during the base-mediated cleavage of the Nα-Fmoc group but is easily removed during the final acid-based cleavage step. ontosight.ai

The strategic use of lysine derivatives is central to several areas of research:

Peptide Synthesis: Protected lysine derivatives like Fmoc-Lys(Boc)-OH are fundamental building blocks for introducing lysine residues into a peptide sequence. anaspec.comsigmaaldrich.com

Drug Development: The lysine side chain can be modified to attach other molecules, such as small molecule drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEGylation), to improve the pharmacokinetic properties of a peptide therapeutic. These derivatives serve as intermediates for creating more complex and targeted drug molecules. ontosight.ai

Biochemical Probes: Lysine derivatives are used to create probes to study protein function, enzymatic activity, and molecular interactions. ontosight.ai For instance, modified lysines are critical for studying post-translational modifications (PTMs) like acetylation and methylation, which regulate gene expression. nih.gov

Material Science: The unique chemical properties of lysine have been exploited in the design of bio-adhesives, inspired by the adhesive proteins found in mussels, where lysine works synergistically with other residues like DOPA. nih.gov

By using orthogonally protected lysine derivatives, chemists can selectively deprotect the side chain while the peptide is still on the resin, allowing for the site-specific attachment of complex functionalities.

Data Tables

Table 1: Key Protecting Groups in Fmoc-β-Ala-Lys(Boc)-OH

| Protecting Group | Chemical Name | Protects | Cleavage Condition |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Nα-amino group of the dipeptide | Mild Base (e.g., Piperidine) |

| Boc | tert-Butyloxycarbonyl | ε-amino group of Lysine | Mild Acid (e.g., TFA) |

Table 2: Comparison of α- and β-Amino Acids

| Feature | α-Amino Acid | β-Amino Acid |

|---|---|---|

| Amino Group Position | Alpha (α) Carbon | Beta (β) Carbon |

| Backbone Carbons | 2 | 3 |

| Proteolytic Stability | Low | High nih.govacs.org |

| Structural Motifs | Standard helices, sheets | Novel secondary structures nih.govnih.gov |

Properties

Molecular Formula |

C29H37N3O7 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35)/t24-/m0/s1 |

InChI Key |

SOMDAVGQXPGHFW-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

sequence |

XX |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Fmoc β Ala Lys Boc Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) stands as the predominant method for assembling peptides, including those containing the Fmoc-β-Ala-Lys(Boc)-OH moiety. Its advantages include ease of purification, the ability to use excess reagents to drive reactions to completion, and suitability for automation. iris-biotech.de

Fmoc/t-Bu Strategy for Fmoc-β-Ala-Lys(Boc)-OH Integration

The Fmoc/t-Bu (tert-butyl) strategy is the most widely employed method in SPPS for incorporating amino acids like Fmoc-β-Ala-Lys(Boc)-OH. iris-biotech.dedrivehq.com This approach relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain. nih.goviris-biotech.de The side chains of the amino acids, including the ε-amino group of lysine (B10760008), are protected by acid-labile groups such as tert-butyloxycarbonyl (Boc). iris-biotech.dedrivehq.com

This orthogonal protection scheme is central to the strategy's success. The Fmoc group is selectively removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net This deprotection step exposes the N-terminal amine for the subsequent coupling of the next Fmoc-protected amino acid. The acid-labile side-chain protecting groups, such as the Boc group on the lysine residue, remain intact during the basic Fmoc deprotection steps. advancedchemtech.com They are only removed at the final stage of synthesis during the cleavage of the peptide from the solid support, which is typically achieved with a strong acid like trifluoroacetic acid (TFA). researchgate.net This ensures the integrity of the side chains throughout the synthesis.

The integration of Fmoc-β-Ala-Lys(Boc)-OH into a peptide sequence follows the standard SPPS cycle:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain.

Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-β-Ala-Lys(Boc)-OH and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The use of pre-synthesized dipeptide building blocks like Fmoc-β-Ala-Lys(Boc)-OH can be advantageous in reducing the number of coupling steps and potentially avoiding side reactions associated with the individual amino acids.

Coupling Reagents and Activators in Peptide Elongation

The formation of the amide bond between the incoming amino acid and the growing peptide chain is a critical step in SPPS and requires the activation of the carboxylic acid group. A variety of coupling reagents and activators are employed to facilitate this reaction efficiently and with minimal racemization. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

| Reagent Class | Examples | Common Additives |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), OxymaPure |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) |

Table 1: Common Coupling Reagents and Additives in SPPS

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). scienceopen.com These additives act as activating agents, forming an active ester with the carboxylic acid, which then readily reacts with the amine. This two-step process helps to suppress side reactions and minimize racemization.

Phosphonium and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU, are highly efficient coupling reagents that have become increasingly popular. rsc.org HATU, in particular, is known for its high coupling efficiency, especially in the case of sterically hindered amino acids. rsc.org These reagents often require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. The choice of coupling reagent can significantly impact the yield and purity of the final peptide and is often optimized based on the specific amino acid sequence.

Fmoc Deprotection Protocols and Reagents

The removal of the Fmoc protecting group is a crucial and repeated step in the SPPS cycle. The standard protocol involves treating the resin-bound peptide with a solution of a secondary amine base. Piperidine, typically at a concentration of 20% in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is the most commonly used reagent for this purpose. scienceopen.comuci.edu

The deprotection reaction proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is then scavenged by piperidine to form a stable adduct.

The deprotection step is typically performed for a short period, often in two stages (e.g., a brief initial treatment followed by a longer one) to ensure complete removal of the Fmoc group. nih.gov Incomplete deprotection can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide. The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.

While piperidine is highly effective, concerns about its regulatory status have led to the investigation of alternative reagents. 4-methylpiperidine (B120128) is a common substitute that offers similar efficacy. iris-biotech.de Other bases have also been explored, but piperidine and its derivatives remain the most widely used for Fmoc deprotection in SPPS.

Solution-Phase Synthesis of Fmoc-β-Ala-Lys(Boc)-OH Building Blocks

While SPPS is the dominant method for peptide assembly, the Fmoc-β-Ala-Lys(Boc)-OH dipeptide building block itself is often synthesized using solution-phase chemistry. This approach allows for the preparation and purification of the dipeptide on a larger scale before its incorporation into a solid-phase synthesis.

The synthesis typically involves the coupling of Fmoc-β-alanine with a lysine derivative in which the ε-amino group is protected with a Boc group and the α-carboxylic acid is protected as an ester (e.g., a methyl or ethyl ester). The coupling is carried out in an organic solvent using standard coupling reagents, similar to those used in SPPS. Following the coupling reaction, the ester protecting group on the lysine residue is selectively removed by saponification (hydrolysis with a base like sodium hydroxide) to yield the desired Fmoc-β-Ala-Lys(Boc)-OH.

The purification of the dipeptide is a critical step to ensure the quality of the final product used in SPPS. This is often achieved by crystallization or column chromatography to remove any unreacted starting materials or side products. The purity of the Fmoc-β-Ala-Lys(Boc)-OH building block is essential to avoid the introduction of impurities into the final peptide.

Challenges and Optimization in Synthetic Protocols

Despite the well-established nature of peptide synthesis, several challenges can arise, particularly when dealing with complex or "difficult" sequences. These challenges can include incomplete reactions, side reactions, and aggregation of the growing peptide chain.

Incomplete Reactions: Incomplete deprotection or coupling can lead to the formation of deletion or truncated peptide sequences. To mitigate this, reaction times can be extended, or more potent coupling reagents can be employed. The use of "double coupling," where the coupling step is repeated, can also help to drive the reaction to completion. scienceopen.com Monitoring the completeness of each step using methods like the Kaiser test can help to identify and address these issues. luxembourg-bio.com

Side Reactions: A number of side reactions can occur during SPPS. For example, racemization of amino acids can occur during the activation step, although the use of urethane-based protecting groups like Fmoc and additives like HOBt significantly suppresses this. Aspartimide formation is another common side reaction that can occur at aspartic acid residues, leading to the formation of a cyclic imide and subsequent side products. Careful selection of protecting groups and coupling conditions can help to minimize these unwanted reactions.

Peptide Aggregation: As the peptide chain elongates, it can sometimes fold and form intermolecular hydrogen bonds, leading to aggregation on the solid support. This can hinder the diffusion of reagents and lead to incomplete reactions. This phenomenon is particularly common with hydrophobic sequences. luxembourg-bio.com To address this, "difficult sequence" protocols may be employed. These can include the use of higher temperatures, chaotropic salts, or special solvent systems to disrupt the secondary structure of the peptide and improve reagent accessibility. The incorporation of pseudoproline dipeptides can also be an effective strategy to break up aggregating sequences. luxembourg-bio.com

Optimization of synthetic protocols often involves a systematic evaluation of different resins, protecting groups, coupling reagents, and reaction conditions to achieve the highest possible yield and purity of the target peptide.

Advanced Structural Design and Derivatization Utilizing Fmoc β Ala Lys Boc Oh

Construction of Branched and Multi-Component Peptide Systems

The orthogonal protection scheme inherent to Fmoc-β-Ala-Lys(Boc)-OH is particularly advantageous for the synthesis of branched and multi-component peptide systems. The lysine (B10760008) residue acts as a key branching point. Following the incorporation of the dipeptide into a growing peptide chain via its carboxyl group, the Fmoc group on the β-alanine can be selectively removed under standard basic conditions (e.g., piperidine) to allow for linear chain elongation.

Subsequently, the Boc group on the lysine side chain, which is stable to the basic conditions used for Fmoc removal, can be selectively cleaved using acidic conditions (e.g., trifluoroacetic acid, TFA). This unmasks the ε-amino group of the lysine, providing a new site for the initiation of a second peptide chain. This orthogonal strategy allows for the precise construction of well-defined branched peptides, where a peptide of a different sequence can be coupled to the lysine sidechain. This approach is instrumental in creating structures such as peptide dendrimers, multimeric antigen presentations, and complex drug delivery scaffolds.

The use of orthogonally protected lysine derivatives is a common strategy in the solid-phase peptide synthesis (SPPS) of unsymmetrical branched peptides. While a related derivative, Fmoc-Lys(ivDde)-OH, is often used due to the mild hydrazine-based cleavage of the ivDde group, the principle remains the same. The stability of the Boc group to Fmoc-removal conditions is a cornerstone of this methodology. Microwave-enhanced SPPS can further improve the efficiency of coupling reactions, especially in sterically hindered branched systems, leading to the rapid synthesis of complex peptides in high purity.

Furthermore, the core structure can be adapted to create multi-component systems by incorporating non-peptidic moieties. For instance, a modified building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, has been used for the site-specific incorporation of a carbohydrate unit during SPPS. This demonstrates the potential to use the lysine side chain as an anchor for a wide variety of molecular components, leading to the synthesis of complex glycopeptides and other hybrid biomolecules.

| Branched Peptide Synthesis Strategy | Description | Key Protecting Groups | Relevant Findings |

| Orthogonal Lysine Side-Chain Protection | Allows for the sequential elongation of peptide chains from both the α-amino group and the ε-amino group of a single lysine residue. | α-amino: Fmoc; ε-amino: Boc (or other orthogonal groups like ivDde) | Enables the synthesis of unsymmetrical branched peptides with different sequences on each branch. Microwave irradiation can enhance coupling efficiency in sterically hindered environments. |

| Multi-component System Assembly | The lysine side chain serves as a point of attachment for non-peptidic functional units, such as carbohydrates or lipids. | α-amino: Fmoc; ε-amino: Boc | Modified Fmoc-Lys(Boc)-OH building blocks can be used to introduce specific functionalities, like glycans, in a site-specific manner during SPPS. |

Synthesis of Cyclic Peptides and Peptide Analogues

Fmoc-β-Ala-Lys(Boc)-OH is a valuable tool for the synthesis of cyclic peptides and their analogues. Cyclization can significantly enhance the conformational stability, receptor binding affinity, and proteolytic resistance of peptides compared to their linear counterparts. The orthogonal protecting groups of this dipeptide offer multiple strategies for peptide cyclization.

One common approach is head-to-tail cyclization, where the linear peptide is assembled on a solid support, and after cleavage from the resin, the N-terminal and C-terminal ends are joined. More sophisticated cyclization strategies involve side-chain to side-chain or head-to-side-chain linkages, where the functional groups of amino acid side chains are utilized.

The lysine residue within Fmoc-β-Ala-Lys(Boc)-OH can be directly involved in such cyclization strategies. For example, after assembly of the linear peptide, the Boc group on the lysine side chain can be removed on-resin. The newly exposed ε-amino group can then be used to form a lactam bridge with the C-terminal carboxyl group or the side-chain carboxyl group of an acidic amino acid (e.g., Aspartic or Glutamic acid) elsewhere in the sequence. The choice of protecting groups for other reactive side chains in the peptide is crucial to ensure the desired cyclization occurs selectively. For instance, using an allyl-based protecting group for the C-terminus or an acidic amino acid side chain allows for its selective removal in the presence of the Boc group, enabling a specific on-resin cyclization pathway.

The synthesis of disulfide-rich cyclic peptides, such as cyclotides, often employs Fmoc-based SPPS. nih.gov The general method involves synthesizing a linear, partially protected peptide, followed by solution-phase cyclization and subsequent oxidative folding to form the disulfide bonds. nih.gov While this specific class of peptides relies on cysteine residues for cyclization, the underlying principles of using orthogonally protected amino acids within an Fmoc-SPPS framework are directly applicable to cyclizations involving the lysine side chain of Fmoc-β-Ala-Lys(Boc)-OH.

| Cyclization Strategy | Description | Role of Fmoc-β-Ala-Lys(Boc)-OH | Key Considerations |

| Side-Chain to C-Terminus Cyclization | Formation of a lactam bridge between the lysine ε-amino group and the C-terminal carboxyl group of the peptide. | The Boc group is selectively removed on-resin to expose the ε-amine for intramolecular reaction with the C-terminus. | Requires a resin linker that can be cleaved orthogonally to the Boc group, or the cyclization is performed after cleavage from the resin. |

| Side-Chain to Side-Chain Cyclization | Formation of a lactam bridge between the lysine ε-amino group and the carboxyl group of an acidic amino acid side chain (e.g., Asp or Glu). | The Boc group is removed to allow for reaction with a deprotected acidic side chain. | Requires orthogonal protecting groups for the participating side chains (e.g., Boc for Lys and OAll for Asp/Glu) to ensure selective deprotection and cyclization. |

Introduction of Secondary Pharmacophores and Functional Moieties

The ε-amino group of the lysine residue in Fmoc-β-Ala-Lys(Boc)-OH serves as a versatile handle for introducing secondary pharmacophores or other functional moieties that can modulate the biological activity, stability, or targeting properties of a peptide. After selective deprotection of the Boc group, the lysine side chain can be modified with a wide range of chemical entities.

A notable example is the introduction of post-translational modifications, such as methylation. The derivative Fmoc-Lys(Boc)(Me)-OH is used in the synthesis of histone tail peptides to study epigenetic modifications. chemicalbook.com Peptides containing methylated lysines often exhibit increased resistance to enzymatic degradation by proteases like trypsin, which enhances their stability in biological assays. chemicalbook.com

Beyond methylation, the lysine side chain can be acylated with various carboxylic acids to introduce new functionalities. This can include:

Fatty acids: to create lipopeptides that can self-assemble or anchor to cell membranes.

Small molecule drugs: to create peptide-drug conjugates with a stable amide linkage.

Targeting ligands: such as specific carbohydrates or small molecules that direct the peptide to a particular cell type or receptor.

Chelating agents: for radiolabeling with metal isotopes for imaging (PET, SPECT) or therapy.

This ability to selectively modify the lysine side chain, enabled by the orthogonal protection strategy of the parent compound, is a cornerstone of modern medicinal chemistry and chemical biology, facilitating the creation of peptides with precisely tailored properties for a vast range of biomedical and pharmaceutical applications. chemicalbook.com

| Functional Moiety | Modification Strategy | Purpose / Application | Example Derivative |

| Methyl group | Incorporation of a pre-methylated lysine derivative during SPPS. | Mimicking post-translational modifications, studying epigenetics, enhancing enzymatic stability. | Fmoc-Lys(Boc)(Me)-OH |

| Fatty Acid | Acylation of the deprotected lysine ε-amino group with a fatty acid. | Increasing lipophilicity, promoting self-assembly, enhancing membrane interaction. | N/A |

| Chelating Agent | Coupling of a chelating agent (e.g., DOTA, NOTA) to the deprotected lysine ε-amino group. | Radiolabeling with metallic radioisotopes for diagnostic imaging or radiotherapy. | N/A |

| Targeting Ligand | Attachment of a small molecule or carbohydrate that binds to a specific biological target. | Enhancing the tissue or cell-type specificity of the peptide. | N/A |

Supramolecular Chemistry and Self Assembly Research

Principles of Self-Assembly of Fmoc-Amino Acid Conjugates

The self-assembly of Fmoc-amino acid conjugates is a hierarchical process initiated by specific molecular recognition events. The process is primarily driven by a delicate balance of intermolecular forces, including π-π stacking, hydrogen bonding, and hydrophobic interactions. researchgate.netrsc.org The bulky, aromatic Fmoc group is a critical driver for this phenomenon, facilitating the initial aggregation of molecules. nih.govresearchgate.net

This spontaneous organization leads to the formation of well-defined nanostructures. For many Fmoc-dipeptides, the assembly results in nanofibers that form an intricate network capable of immobilizing large amounts of solvent, leading to the formation of a self-supporting hydrogel. nih.govmanchester.ac.uk The final architecture and properties of these materials are highly dependent on the specific amino acid sequence, as the side chains introduce additional interactions and steric constraints that modulate the packing of the molecules. rsc.orgacs.org

Molecular Interactions Driving Self-Assembly Mechanisms

The formation and stability of the supramolecular structures derived from Fmoc-peptide conjugates are governed by a synergy of non-covalent interactions. The combination and relative strength of these interactions dictate the final morphology of the assembled architecture.

π-Stacking Interactions of the Fluorenyl Moiety

A primary driving force for the self-assembly of molecules like Fmoc-β-Ala-Lys(Boc)-OH is the π-π stacking interaction between the aromatic fluorenyl rings of the Fmoc groups. manchester.ac.ukrsc.org These interactions are crucial for the initial aggregation and stabilization of the resulting nanostructures. nih.govnih.gov Computational and experimental studies have shown that the Fmoc groups tend to arrange in parallel or anti-parallel stacks, forming a hydrophobic core around which the peptide backbone and side chains are organized. rsc.orgnih.govresearchgate.net The characteristic fluorescence of the Fmoc group is often used to monitor the aggregation process, as stacking can lead to changes in the emission spectra. researchgate.net

Hydrophobic and Electrostatic Contributions to Assembly

Hydrophobic interactions are a significant contributor to the self-assembly process in aqueous environments. The large, nonpolar Fmoc group, along with any hydrophobic side chains—such as the tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) residue of Fmoc-β-Ala-Lys(Boc)-OH—are driven to aggregate to minimize their contact with water. rsc.orgnih.gov This hydrophobic collapse often initiates the assembly process, which is then further stabilized by more specific interactions like π-stacking and hydrogen bonding.

Electrostatic interactions also play a critical role, particularly for peptides with charged amino acid residues or ionizable termini. reading.ac.ukmdpi.com These forces can be either attractive or repulsive and can be modulated by changing the pH or ionic strength of the solution, providing a handle to control the assembly process. nih.govmdpi.com While Fmoc-β-Ala-Lys(Boc)-OH has its lysine side chain charge masked by the Boc group, the terminal carboxylate group can be deprotonated at neutral or basic pH, introducing electrostatic repulsion that can influence the packing and morphology of the assemblies.

Factors Influencing Self-Assembly Morphology and Kinetics

The transition from individual molecules to macroscopic materials is not only dependent on the molecular structure but is also highly sensitive to external conditions. Factors such as solute concentration and temperature can profoundly impact the pathway of assembly and the final characteristics of the resulting structures. acs.org

Impact of Concentration and Temperature

Self-assembly is a concentration-dependent phenomenon, characterized by a critical aggregation concentration (CAC) or critical gelation concentration (CGC) below which extensive assembly does not occur. reading.ac.uknih.gov Above this threshold, the formation of higher-order structures is initiated. The final morphology can also be influenced by concentration; for example, some Fmoc-amino acids form distinct structures at low versus high concentrations. chemrxiv.org

Temperature affects both the thermodynamics and kinetics of the assembly process. nih.gov It can alter the rate of assembly by influencing the kinetics of molecular motion and the rate of any triggering steps, such as the hydrolysis of glucono-δ-lactone (GdL) used to induce a pH drop. researchgate.net Studies on dipeptide hydrogels have shown that while the rate of gelation can be highly temperature-dependent, the final mechanical properties of the gel may remain surprisingly similar across different formation temperatures. researchgate.net For certain Fmoc-amino acids, temperature changes can trigger morphological transitions, for instance, from flower-like structures to tubes or fibers upon heating. chemrxiv.org

Table 1: Influence of External Factors on Fmoc-Peptide Self-Assembly This table summarizes general findings for Fmoc-peptide systems as specific data for Fmoc-β-Ala-Lys(Boc)-OH is not detailed in the provided sources.

Role of pH and Ionic Environment

The self-assembly of Fmoc-peptide derivatives is highly sensitive to changes in the pH and ionic strength of the aqueous environment. The pH dictates the ionization state of the terminal carboxylic acid group. At alkaline pH (e.g., above 10), the carboxylate group is deprotonated and negatively charged, leading to electrostatic repulsion that keeps the molecules soluble and disaggregated. acs.org The self-assembly process is often triggered by lowering the pH toward a neutral or acidic state, which protonates the carboxylate group, reduces electrostatic repulsion, and allows attractive forces like hydrogen bonding and π-π stacking to dominate, leading to aggregation. manchester.ac.ukresearchgate.net

For many Fmoc-dipeptides, this pH-switch mechanism results in two apparent pKa shifts, indicating distinct structural transitions during the assembly process. researchgate.net The first transition often involves the formation of initial aggregates, while the second corresponds to the maturation into a more ordered, sample-spanning network. acs.org

The ionic environment also plays a crucial role. The addition of salts, such as sodium chloride (NaCl), can modulate the self-assembly process by screening the electrostatic charges on the peptide molecules. rsc.org This charge screening reduces repulsion and can promote the formation of more tightly packed structures. rsc.org The concentration of ions can be tuned to control the kinetics of gelation and the mechanical properties, such as stiffness, of the resulting hydrogels. rsc.org For instance, in some systems, increasing ionic strength leads to faster gelation and stiffer hydrogels without altering the underlying β-sheet-like molecular arrangement. rsc.org

Table 1: Influence of Environmental Factors on Fmoc-Peptide Assembly

| Factor | Condition | General Effect on Fmoc-Peptide Systems | Typical Outcome |

|---|---|---|---|

| pH | High (>9) | Increased electrostatic repulsion (deprotonated carboxylate) | Molecules are soluble, assembly is inhibited acs.org |

| Neutral (~7) | Reduced repulsion, assembly is triggered | Formation of nanofibers and hydrogels researchgate.net | |

| Low (<5) | Further protonation, potential for precipitation | Can lead to phase separation or formation of rigid ribbons acs.orgresearchgate.net | |

| Ionic Strength | Low | Electrostatic repulsion may hinder dense packing | Softer gels or slower gelation |

| High | Charge screening reduces repulsion | Denser fibrillar networks, stiffer hydrogels rsc.orgrsc.org |

Influence of Solvent Systems

The choice of solvent is a critical parameter for controlling the self-assembly of Fmoc-peptides. Due to the hydrophobic nature of the Fmoc group, these molecules often have poor water solubility in their assembled state. acs.org A common strategy to induce self-assembly is the "solvent switch" method. nih.gov This involves first dissolving the peptide at a high concentration in a suitable organic solvent, where it exists in a monomeric state. Subsequently, the addition of an aqueous buffer triggers the self-assembly process as the molecules are forced out of the now unfavorable solvent environment. nih.govnih.gov

Formation of Ordered Nanostructures

The self-assembly of Fmoc-β-Ala-Lys(Boc)-OH, like its analogues, is expected to result in a variety of ordered nanostructures, with the specific morphology being highly dependent on the assembly conditions.

Fibrillar and Filamentous Assemblies

The most commonly observed nanostructures for Fmoc-dipeptides are nanofibers and filaments. manchester.ac.ukresearchgate.net These structures are the result of a hierarchical assembly process. The primary driving forces are the π-π stacking of the hydrophobic Fmoc groups, which form a stable core, and the formation of intermolecular hydrogen bonds between the peptide backbones, leading to an extended, antiparallel β-sheet-like conformation. rsc.orgnih.gov This arrangement results in the growth of one-dimensional structures with diameters typically in the range of a few to tens of nanometers. nih.govresearchgate.net These individual fibrils can then entangle to form a complex three-dimensional network. researchgate.net

Spherical and Flower-like Morphologies

While fibrillar structures are predominant, other morphologies can be achieved. Spherical or globular aggregates have been observed, particularly during the co-assembly of different peptide building blocks. nih.govrsc.org For instance, the combination of two different aromatic dipeptides has been shown to produce spherical nanostructures. nih.gov The formation of these structures depends on a delicate balance of hydrophobic and hydrophilic interactions. More complex, flower-like morphologies composed of needle-like crystals have also been reported for some Fmoc-protected amino acids under specific solvent conditions.

Tubular Architectures

Under certain conditions, the self-assembly of Fmoc-peptides can lead to the formation of hollow, tubular nanostructures. Fmoc-diphenylalanine, a widely studied analogue, has been shown to form nanotube-like fibrils that constitute the hydrogel network. nih.govrsc.org The formation of these tubular structures is often associated with a specific interlocking arrangement of the peptide β-sheets. nih.gov Furthermore, multicomponent co-assembly strategies, such as combining peptide amphiphiles with proteins, can be employed to generate hierarchical and bioactive tubular membranes. nih.gov

Hydrogelation Phenomena and Material Attributes

The formation of an entangled network of self-assembled nanofibers at a sufficient concentration leads to the macroscopic phenomenon of hydrogelation. These hydrogels are soft biomaterials consisting of a solid three-dimensional network that entraps a large volume of water, often up to 99%. nih.gov

The material attributes of these hydrogels are a direct consequence of their nanoscale architecture. A key property is their viscoelasticity, which is often characterized by the storage modulus (G′) and loss modulus (G″). For a material to be considered a gel, the storage modulus, representing the elastic component, must be significantly greater than the loss modulus, representing the viscous component. acs.org Fmoc-peptide hydrogels can exhibit remarkable stiffness, with G' values reported to be in the range of tens to thousands of Pascals (Pa), which can be modulated by factors like peptide concentration, temperature, and ionic strength. rsc.orgacs.orgrsc.org These hydrogels are typically shear-thinning and can exhibit self-healing properties, making them attractive for various applications in biomedicine and materials science. rsc.org

Table 2: Summary of Nanostructures and Resulting Material Properties

| Nanostructure | Typical Assembly Conditions | Resulting Material | Key Attributes |

|---|---|---|---|

| Fibrils/Filaments | pH switch (alkaline to neutral), Solvent switch | Hydrogel | High water content, viscoelastic, biocompatible acs.orgnih.gov |

| Spheres | Co-assembly of different peptides | Particulate suspensions or weak gels | Controlled size and morphology nih.gov |

| Nanotubes | Specific pH and ionic strength conditions | Stiff Hydrogel | High mechanical strength, potential for encapsulation rsc.org |

Mechanisms of Hydrogel Formation from Self-Assembled Peptides

The gelation process for Fmoc-peptide derivatives is a hierarchical self-assembly phenomenon driven by a combination of non-covalent interactions. rsc.org While specific studies on Fmoc-β-Ala-Lys(Boc)-OH are not extensively detailed in the literature, the mechanism can be inferred from the well-documented behavior of similar Fmoc-amino acids and short peptides. nih.govnih.gov

The primary driving forces include:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups are the dominant contributors to self-assembly. semanticscholar.org These groups stack upon one another, forming the core of the resulting nanofibers. This interaction is a key initiator for the aggregation of the peptide molecules. frontiersin.orgacs.org

Hydrogen Bonding: The peptide backbone, containing amide bonds, participates in intermolecular hydrogen bonding. This typically leads to the formation of stable secondary structures, most commonly anti-parallel β-sheets, which stabilize the growing nanofibers. frontiersin.orgnih.gov

Gelation is often induced by an external trigger, such as a change in pH or a "solvent switch". nih.govnih.gov For instance, dissolving the peptide in an organic solvent and then introducing an aqueous buffer can trigger the self-assembly and subsequent hydrogelation as the molecules rearrange to minimize exposure of their hydrophobic parts to water. nih.gov The process culminates in the formation of a three-dimensional network of entangled nanofibers that immobilizes water, resulting in a macroscopic hydrogel. researchgate.netnih.gov

Rheological and Mechanical Characterization of Hydrogel Networks

The mechanical properties of hydrogels are critical for their application in areas like tissue engineering and are typically characterized using rheology. fgcu.edu Rheological measurements provide insight into the viscoelastic nature of the material, quantifying its solid-like (elastic) and liquid-like (viscous) behavior. nih.gov

The key parameters measured are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. A higher G' indicates a more solid-like, stiffer gel.

Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat.

A stable hydrogel is characterized by a storage modulus (G') that is significantly higher than its loss modulus (G'') over a range of frequencies, indicating a predominantly elastic, solid-like structure. researchgate.net The mechanical strength of self-assembled peptide hydrogels can be tuned by altering peptide concentration, pH, or the amino acid sequence. nih.govacs.org

| Peptide System | Concentration | Condition | Storage Modulus (G') | Reference |

|---|---|---|---|---|

| Q11 Peptide | 30 mM (4.6% w/v) | Phosphate-buffered saline (PBS) | 10.5 kPa | nih.gov |

| Q11 Peptide | 5 mM (0.76% w/v) | Phosphate-buffered saline (PBS) | 1.2 kPa | nih.gov |

| Fmoc-K(Boc)LV | Not specified | Basic solution | > 10 kPa | acs.org |

| Oppositely Charged Dipeptides | Not specified | In situ gelation | 4 - 62 kPa | acs.org |

These values demonstrate that Fmoc-peptide hydrogels can achieve mechanical stiffness in the kilopascal (kPa) range, which is comparable to that of some soft biological tissues, underscoring their potential for biomedical applications. nih.govnih.gov

Research on Enzyme Responsive Materials and Systems

Design Principles for Enzymatically Triggered Material Transitions

The design of enzyme-responsive materials hinges on the precise selection of an enzyme-substrate pair and the integration of the substrate into a material scaffold. For a hypothetical material incorporating an Alanine-Lysine (Ala-Lys) sequence, the design would be centered around proteases that recognize and cleave the peptide bond between these two amino acids.

Key design principles would include:

Enzyme Specificity: The peptide sequence must be a highly specific substrate for the target enzyme to avoid off-target degradation. For instance, certain proteases exhibit a preference for cleaving peptide bonds adjacent to specific amino acids. The Ala-Lys linkage could be a target for trypsin-like proteases, which typically cleave after lysine (B10760008) or arginine residues.

Material Matrix: The peptide can be incorporated into various material backbones, such as hydrogels, polymers, or self-assembling systems. The choice of matrix influences the material's bulk properties, such as mechanical strength, swelling behavior, and biocompatibility.

Triggering Mechanism: The enzymatic cleavage of the peptide linker is the trigger for the material transition. This could lead to the degradation of a hydrogel network, the release of an encapsulated drug, or the exposure of a bioactive domain. The concentration of the enzyme required to trigger the transition is a critical design parameter.

In the context of Fmoc-L-Ala-Lys(Boc)-OH, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis and is known to promote self-assembly through π-π stacking interactions. The tert-butyloxycarbonyl (Boc) group protects the side chain of lysine. In a material design, these protecting groups would likely be removed to allow for polymerization or to expose the peptide for enzymatic recognition, unless the self-assembly properties of the Fmoc group are intended to be part of the material's structure.

Enzyme-Mediated Assembly and Disassembly Mechanisms

Enzymatic reactions can be utilized to either assemble or disassemble materials.

Disassembly: This is the more common approach, where an enzyme cleaves bonds within a pre-formed material, leading to its breakdown. For a material containing an Ala-Lys linker, a protease would hydrolyze the peptide bond, breaking cross-links in a hydrogel or cleaving side chains, which could increase the material's solubility and lead to its dissolution. The rate of disassembly can be controlled by the density of the enzyme-cleavable linkers and the concentration of the enzyme.

Assembly: In some designs, an enzymatic reaction can trigger the self-assembly of smaller building blocks into a larger structure. For example, an enzyme could remove a solubilizing group from a precursor molecule, leading to a decrease in solubility and subsequent self-assembly into a hydrogel. While less common for this specific sequence, one could envision a scenario where the cleavage of a protective group from an Fmoc-Ala-Lys derivative by an enzyme could induce self-assembly driven by the Fmoc groups.

The general mechanism for protease-mediated disassembly of a peptide-based hydrogel is illustrated in the following table:

| Step | Description |

| 1. Enzyme Diffusion | The target protease diffuses into the hydrogel matrix from the surrounding environment. |

| 2. Substrate Recognition | The enzyme recognizes and binds to the specific peptide sequence (e.g., Ala-Lys) within the hydrogel network. |

| 3. Catalytic Cleavage | The enzyme catalyzes the hydrolysis of the peptide bond, breaking the cross-links or cleaving side chains. |

| 4. Network Degradation | The cleavage of multiple peptide linkers leads to a decrease in the cross-linking density of the hydrogel. |

| 5. Material Dissolution | As the network degrades, the hydrogel swells and eventually dissolves, releasing any encapsulated cargo. |

Controlled Release and Adaptive Biomaterial Applications

A primary application of enzyme-responsive materials is the controlled release of therapeutic agents. By encapsulating a drug within a material that is stable in physiological conditions but degrades in the presence of a disease-related enzyme, targeted drug delivery can be achieved.

For a hypothetical Fmoc-L-Ala-Lys(Boc)-OH-based system, after deprotection and incorporation into a hydrogel, the Ala-Lys sequence could serve as a trigger for drug release in an environment with elevated protease activity, such as a tumor microenvironment or a site of inflammation.

Controlled Release Profile: The release of a drug from an enzyme-responsive material is typically governed by the rate of enzymatic degradation. This can provide a sustained release profile over time, as opposed to the burst release often seen with simple diffusion-controlled systems.

Adaptive Biomaterials: Enzyme-responsive materials can also be designed as adaptive biomaterials that change their properties in response to cellular activity. For example, a hydrogel scaffold for tissue engineering could be designed to degrade at a rate that matches the formation of new tissue by resident cells. The cells would secrete enzymes that remodel the scaffold, creating space for new extracellular matrix deposition. An Ala-Lys linkage could be incorporated to make the scaffold responsive to specific cell-secreted proteases involved in tissue remodeling.

The following table summarizes potential applications based on the general principles of enzyme-responsive materials containing peptide linkers:

| Application | Design Strategy |

| Cancer Drug Delivery | Hydrogel encapsulating a chemotherapeutic agent, with Ala-Lys linkers cleavable by tumor-associated proteases. |

| Wound Healing | Scaffold containing growth factors that are released upon cleavage of Ala-Lys sequences by proteases present in the wound bed. |

| Tissue Engineering | A biodegradable hydrogel scaffold with Ala-Lys linkers that is gradually replaced by new tissue as cells secrete remodeling enzymes. |

| Biosensing | A material that undergoes a detectable change (e.g., color or fluorescence) upon enzymatic cleavage of an Ala-Lys-containing probe. |

While the specific compound Fmoc-L-Ala-Lys(Boc)-OH is a well-defined chemical entity used in peptide synthesis, its direct application and detailed study in the field of enzyme-responsive materials are not prominently featured in the current body of scientific literature. The principles outlined above are based on the broader understanding of enzyme-responsive biomaterials and the known roles of the constituent amino acids and protecting groups. Further research would be required to fully elucidate the specific properties and potential of materials derived from this particular dipeptide.

Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is indispensable for separating the target peptide from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids and peptides. oup.comsigmaaldrich.comnih.gov For Fmoc-D-Ala-Lys(Boc)-OH, reversed-phase HPLC (RP-HPLC) is the most common modality. This technique separates molecules based on their hydrophobicity.

Research Findings: In a typical RP-HPLC analysis, the dipeptide is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase, most commonly C8 or C18 silica. oup.com Elution is achieved using a gradient of two mobile phases: an aqueous phase (often water with 0.1% trifluoroacetic acid, TFA) and an organic phase (typically acetonitrile (B52724) with 0.1% TFA). oup.comresearchgate.net The TFA acts as an ion-pairing agent to improve peak shape and resolution. The hydrophobic Fmoc and Boc protecting groups contribute significantly to the retention of the molecule on the column.

Detection is typically performed using a UV detector, as the Fmoc group is a strong chromophore. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of high-quality Fmoc-amino acid derivatives often guarantee a purity of ≥99% by HPLC. sigmaaldrich.comnih.gov HPLC is also crucial for monitoring the progress of coupling reactions in solid-phase peptide synthesis (SPPS), ensuring that each step proceeds to completion. royalsocietypublishing.org Furthermore, specialized chiral HPLC methods can be used to confirm the enantiomeric purity of the starting materials, which is critical for the final peptide's biological activity. phenomenex.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 10% to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm (peptide bond) and 265/301 nm (Fmoc group) |

| Expected Purity | ≥98% |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods are vital for confirming the identity and structural features of Fmoc-D-Ala-Lys(Boc)-OH.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the analysis of intact molecules.

Research Findings: For Fmoc-D-Ala-Lys(Boc)-OH, the expected monoisotopic mass can be precisely calculated. The analysis would typically show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by measuring the mass-to-charge ratio (m/z) to several decimal places, providing unequivocal evidence of the compound's identity. scienceopen.com

| Species | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Weight (Monoisotopic) | C₂₉H₃₇N₃O₇ | 539.2631 |

| Protonated Ion [M+H]⁺ | C₂₉H₃₈N₃O₇⁺ | 540.2704 |

| Sodium Adduct [M+Na]⁺ | C₂₉H₃₇N₃O₇Na⁺ | 562.2523 |

| Potassium Adduct [M+K]⁺ | C₂₉H₃₇N₃O₇K⁺ | 578.2263 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm the structure of Fmoc-D-Ala-Lys(Boc)-OH by identifying the specific chemical environments of the hydrogen and carbon atoms.

Research Findings: The ¹H NMR spectrum of Fmoc-D-Ala-Lys(Boc)-OH would display characteristic signals for each part of the molecule. amazonaws.com The fluorenyl (Fmoc) group would show a set of aromatic proton signals typically between 7.3 and 7.8 ppm. The tert-butyl (Boc) group would exhibit a strong singlet peak around 1.4 ppm due to its nine equivalent protons. The protons of the D-alanine and lysine (B10760008) residues, including the α-protons, β-protons, and the lysine side-chain methylene (B1212753) protons, would appear at specific chemical shifts, with their multiplicity revealing adjacent proton couplings. scienceopen.comamazonaws.com The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid side chains and protecting groups.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc (Aromatic) | 7.30 - 7.90 | Multiplets, Doublets |

| Fmoc (CH, CH₂) | 4.20 - 4.50 | Multiplets |

| Amide (NH) | ~6.5 - 8.5 | Doublets, Broad |

| α-CH (Ala, Lys) | ~4.0 - 4.6 | Multiplets |

| Side Chain CH₂ (Lys) | ~1.2 - 3.1 | Multiplets |

| Side Chain CH₃ (Ala) | ~1.3 | Doublet |

| Boc (CH₃) | ~1.4 | Singlet |

UV-Vis spectroscopy is a simple yet powerful tool for quantifying compounds containing chromophores. The fluorenyl group in Fmoc-D-Ala-Lys(Boc)-OH has a strong UV absorbance, which is exploited for quantification, particularly in the context of solid-phase peptide synthesis.

Research Findings: The Fmoc group itself has absorbance maxima around 265 nm and 290 nm. mdpi.com A widely used quantitative application of UV-Vis spectroscopy is the monitoring of Fmoc deprotection during SPPS. The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), which generates a dibenzofulvene-piperidine adduct. nih.govrsc.org This adduct has strong absorbance maxima near 290 nm and 301 nm. mdpi.comluxembourg-bio.com By measuring the absorbance of the solution after the cleavage step and applying the Beer-Lambert law, the amount of Fmoc group released can be precisely calculated. This, in turn, allows for the determination of the substitution level (loading) of the resin. rsc.orgbiotage.com

| Wavelength (λ) | Molar Absorption Coefficient (ε) in L mol⁻¹ cm⁻¹ | Reference |

|---|---|---|

| ~290 nm | 5800 - 6089 | mdpi.comnih.gov |

| ~301 nm | 7800 - 8100 | mdpi.comnih.govrsc.org |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment within a molecule. It is an essential tool for confirming the stereochemistry and studying the conformation of peptides.

Research Findings: As a short peptide, Fmoc-D-Ala-Lys(Boc)-OH is unlikely to form stable secondary structures like α-helices or β-sheets in solution. researchgate.net Therefore, its CD spectrum in the far-UV region (190-250 nm) will primarily be influenced by the contributions from the peptide backbone amide bonds and the individual chiral centers (D-Ala and L-Lys). The spectrum serves as a unique fingerprint for this specific diastereomer. Crucially, the CD spectrum of Fmoc-D-Ala-Lys(Boc)-OH would be a mirror image of the spectrum of its enantiomeric counterpart, Fmoc-L-Ala-D-Lys(Boc)-OH. oup.comresearchgate.net This makes CD an excellent method for confirming that the correct stereoisomers were used in the synthesis and that no racemization occurred. royalsocietypublishing.org The aromatic Fmoc group also contributes to the CD spectrum in the near-UV region (around 260-320 nm), providing another signature for the intact protected peptide.

Microscopic Techniques for Morphological Characterization of Assemblies

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) offers higher magnification and resolution than optical microscopy, enabling the detailed visualization of the surface topography of the self-assembled structures. In the context of Fmoc-β-Ala-Lys(Boc)-OH assemblies, SEM is crucial for characterizing the three-dimensional network architecture of hydrogels. nih.govacs.org

Table 1: Representative SEM Findings for Fmoc-Dipeptide Hydrogels

| Fmoc-Dipeptide System | Observed Morphology | Typical Fiber Diameter | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine-Glutamine (FQ) | Entangled fibrous network | Not specified | rsc.org |

| Fmoc-Phenylalanine-Leucine (FL) | Interwoven fibrous network | Not specified | acs.org |

| Fmoc-Tyrosine-Leucine (YL) | Dense, interconnected fibers | Not specified | acs.org |

| Fmoc-Leucine-Aspartic Acid | Fibrous structure | Not specified | nih.gov |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides the highest resolution among these techniques, allowing for the direct visualization of the primary self-assembled nanostructures. nih.gov For Fmoc-β-Ala-Lys(Boc)-OH, TEM would be employed to observe the morphology of the individual nanofibers or nanoribbons that constitute the bulk material. nih.govmanchester.ac.uk

Samples for TEM are typically prepared by depositing a dilute solution of the self-assembling peptide onto a carbon-coated grid, followed by negative staining (e.g., with uranyl acetate) to enhance contrast. nih.gov TEM images can reveal the width and length of the nanofibers, as well as their tendency to twist or associate into bundles. nih.gov For many Fmoc-dipeptides, TEM analysis has confirmed the presence of long, semi-flexible nanofibers with diameters typically in the range of 10 to 50 nanometers. nih.gov This technique is fundamental to confirming that self-assembly leads to the formation of well-defined, high-aspect-ratio nanostructures, which is a hallmark of these systems. manchester.ac.ukacs.org

Chemical Tests for Reaction Completion (e.g., Kaiser Test)

In the context of synthesizing Fmoc-β-Ala-Lys(Boc)-OH, particularly via Solid-Phase Peptide Synthesis (SPPS), monitoring the completion of coupling and deprotection steps is critical to ensure the purity and yield of the final product. The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive qualitative assay used for the detection of free primary amines on the solid-phase support. peptide.compeptide.com

The test is performed after the coupling step to confirm that the α-amino group of the resin-bound Lys(Boc) has successfully formed a peptide bond with the carboxyl group of Fmoc-β-Ala-OH. If the coupling reaction is complete, there should be no free primary amine, and the Kaiser test will be negative. chempep.com

Principle: The test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue or purple-colored chromophore known as Ruhemann's purple. peptide.com The reaction requires heat and is typically carried out in a mixture of pyridine, phenol, and ethanol (B145695) or n-butanol. peptide.comiris-biotech.de A negative result (no color change, beads remain yellowish) indicates the absence of free primary amines and thus, a complete coupling reaction. A positive result (blue/purple beads and/or solution) signifies an incomplete reaction, indicating that recoupling is necessary. peptide.comchempep.com

Procedure:

A small sample of the peptide-resin beads (10-15 beads) is taken from the reaction vessel and washed thoroughly to remove any residual reagents. peptide.com

The beads are placed in a small test tube. peptide.com

Three reagents are typically added:

Reagent A: Potassium cyanide (KCN) in pyridine. peptide.com

Reagent B: Ninhydrin in n-butanol or ethanol. peptide.com

Reagent C: Phenol in n-butanol or ethanol. peptide.com

The test tube is heated at a high temperature (e.g., 100-110 °C) for approximately 5 minutes. peptide.comiris-biotech.de

The color of the beads and the solution is observed.

Table 2: Interpretation of Kaiser Test Results

| Observation | Interpretation | Action Required |

|---|---|---|

| Beads and solution are yellow/colorless | Complete coupling (no free primary amines) | Proceed to the next step (Fmoc deprotection) |

| Beads are dark blue; solution is light blue | Incomplete coupling | Recouple the amino acid |

| Beads and solution are intense blue | Failed coupling | Check reagents and conditions; recouple |

Source: Adapted from Aapptec Technical Support Information Bulletin 1188. peptide.com

It is important to note that the Kaiser test is not reliable for secondary amines, such as proline. peptide.com However, for the synthesis of Fmoc-β-Ala-Lys(Boc)-OH, which involves only primary amines at the coupling sites, it is an effective and widely used monitoring tool.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and composition of materials. For a protected dipeptide like Fmoc-β-Ala-Lys(Boc)-OH, TGA can provide valuable information about the temperatures at which the protecting groups are cleaved and the molecule begins to decompose.

A TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace under a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

For Fmoc-β-Ala-Lys(Boc)-OH, a TGA curve would be expected to show a multi-step mass loss profile corresponding to the sequential degradation of its components:

Initial Mass Loss: This may correspond to the loss of residual solvent or adsorbed water at lower temperatures.

Protecting Group Cleavage: The Boc and Fmoc groups have different thermal labilities. While base-labile, the Fmoc group can also be cleaved thermally, typically at temperatures around 120°C or higher. chimia.chnih.gov The acid-labile Boc group generally requires higher temperatures for thermal cleavage. The TGA curve would show distinct mass loss steps corresponding to the loss of these groups.

Peptide Backbone Decomposition: At higher temperatures, the dipeptide backbone itself will decompose, leading to a final mass loss.

The analysis of the percentage mass loss at each step can be correlated with the molecular weights of the cleaved fragments (e.g., dibenzofulvene and CO₂ from the Fmoc group; isobutylene (B52900) and CO₂ from the Boc group), confirming the composition of the compound. TGA is particularly useful for assessing the thermal stability of the compound, which is an important parameter for its storage and handling.

Theoretical and Computational Investigations of Fmoc β Ala Lys Boc Oh Systems

Molecular Modeling and Dynamics Simulations for Conformational Studies

Molecular modeling and dynamics (MD) simulations are powerful tools to investigate the conformational landscape of peptides and their self-assembly processes. For Fmoc-peptide systems, these simulations provide insights into the dynamic behavior of individual molecules and their aggregation into larger structures.

Conformational Flexibility: An individual Fmoc-β-Ala-Lys(Boc)-OH molecule possesses significant conformational flexibility. The rotatable bonds within the β-alanine and lysine (B10760008) residues, as well as the linkage to the bulky Fmoc and Boc protecting groups, allow the molecule to adopt a variety of shapes. MD simulations of similar Fmoc-dipeptides, such as Fmoc-dialanine (Fmoc-AA), have shown that the peptide backbone can adopt conformations like the polyproline II (PPII) structure. This extended conformation can be a crucial factor in facilitating intermolecular interactions that lead to self-assembly.

Role of Solvent: The behavior of Fmoc-peptides is heavily influenced by the surrounding solvent, typically water or a mixture of water and an organic solvent. MD simulations have revealed that water molecules play a critical role in the self-assembly process, not just as a bulk medium but also through specific interactions. For instance, water bridges can form between peptide molecules, helping to stabilize the resulting nanostructures. jlu.edu.cn The hydrophobic Fmoc group tends to be shielded from water, driving the initial aggregation, while the more hydrophilic peptide backbone and side chains interact with the aqueous environment.

Simulation Insights: In a typical MD simulation of an Fmoc-dipeptide system, the molecules are initially dispersed randomly in a simulation box filled with water. Over the course of the simulation, which can span from nanoseconds to microseconds, the peptides are observed to spontaneously aggregate. These simulations can track the changes in key parameters, such as the root-mean-square deviation (RMSD) to monitor conformational stability and the solvent accessible surface area (SASA) to follow the extent of aggregation and hydrophobic core formation. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Fmoc-Peptide Systems

| Parameter | Description | Significance for Fmoc-β-Ala-Lys(Boc)-OH |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulation times allow for the observation of slower processes like large-scale aggregation and structural refinement. |

| Force Field | A set of parameters used to describe the potential energy of the system (e.g., OPLS/AA, GROMOS). | The choice of force field can influence the accuracy of the simulated conformational preferences and intermolecular interactions. |

| Water Model | The model used to represent water molecules (e.g., SPC/E, TIP3P). | Affects the hydration of the peptide and the strength of water-mediated interactions. |

| Temperature and Pressure | Controlled parameters that mimic experimental conditions. | Influence the kinetic energy of the system and the rate of self-assembly. |

Prediction of Self-Assembly Behavior and Intermolecular Interactions

Computational methods are instrumental in predicting how Fmoc-β-Ala-Lys(Boc)-OH molecules are likely to self-assemble and the nature of the forces driving this process. The primary driving forces for the self-assembly of Fmoc-peptides are π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones.

π-π Stacking: The large, planar fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other through non-covalent π-π interactions. Computational analyses, such as radial distribution function (RDF) calculations from MD simulations, can predict the characteristic distances for these stacking interactions. jlu.edu.cn For Fmoc-dipeptides, these interactions are a dominant force, leading to the formation of a hydrophobic core in the self-assembled structures. jlu.edu.cnnih.gov It is highly probable that Fmoc-β-Ala-Lys(Boc)-OH follows a similar mechanism, with the Fmoc groups forming the central spine of the resulting nanofibers.

Hydrogen Bonding: Hydrogen bonds form between the amide groups of the peptide backbones, contributing to the stability and order of the self-assembled structures. While some early models proposed that Fmoc-dipeptides form β-sheet-like structures similar to longer amyloid peptides, more recent computational and experimental work on Fmoc-AA suggests that extensive β-sheet formation may not be the primary mode of stabilization. nih.gov Instead, inter-residue hydrogen bonds and hydrogen bonds with water molecules are also significant. nih.gov For Fmoc-β-Ala-Lys(Boc)-OH, the presence of the β-alanine could influence the geometry of hydrogen bonding compared to α-amino acid peptides.

Hierarchical Assembly: Coarse-grained molecular dynamics (CG-MD) simulations, which represent groups of atoms as single particles, can be used to model the self-assembly process over longer length and time scales. These simulations can reveal the hierarchical nature of the assembly, starting from the formation of small oligomers, which then grow into protofibrils, and finally entangle to form a fibrous network.

Table 2: Driving Forces in the Self-Assembly of Fmoc-Peptides

| Interaction Type | Description | Predicted Role in Fmoc-β-Ala-Lys(Boc)-OH Assembly |

| π-π Stacking | Non-covalent interaction between the aromatic fluorenyl rings of the Fmoc groups. | Primary driving force for initial aggregation and formation of a hydrophobic core. |

| Hydrogen Bonding | Formation of hydrogen bonds between the N-H and C=O groups of the peptide backbone. | Contributes to the stability and structural organization of the nanofibers. |

| Hydrophobic Effect | The tendency of the nonpolar Fmoc and Boc groups to aggregate to minimize contact with water. | A key thermodynamic driver for the self-assembly process. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the assembled structure. |

| Electrostatic Interactions | Repulsive or attractive forces between charged residues (not dominant in the protected form). | The lysine side chain, if deprotected, would introduce significant electrostatic interactions. |

Computational Analysis of Material Properties and Structural Stability

Once a model of the self-assembled structure is obtained, computational methods can be employed to predict the material properties and assess the structural stability of the resulting hydrogel.

Mechanical Properties: The mechanical properties of Fmoc-peptide hydrogels, such as their stiffness and elasticity, are of great interest for applications in biomaterials. While direct computational prediction of macroscopic mechanical properties from molecular simulations is challenging, it is possible to gain insights into the factors that contribute to them. For example, simulations can be used to calculate the interaction energies between different components of the system, providing a measure of the cohesion of the self-assembled structure. Studies on Fmoc-diphenylalanine have shown a correlation between the peptide concentration and the mechanical rigidity of the resulting hydrogel, a phenomenon that can be explored computationally. nih.gov

Structural Stability: The stability of the self-assembled nanofibers can be assessed by analyzing the simulation trajectories. Factors such as the persistence of π-π stacking and hydrogen bonding networks over time are indicative of a stable structure. The influence of external factors like temperature on structural stability can also be investigated through simulations. For instance, increasing the temperature in a simulation can induce disassembly, allowing for the study of the thermal stability of the hydrogel.

Solvent Dynamics: The behavior of water within the hydrogel network is another important aspect that can be studied computationally. Simulations can reveal the extent to which water is confined within the pores of the nanofiber network and the dynamics of these water molecules. This information is relevant for understanding the diffusion of nutrients or drugs through the hydrogel matrix.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Fmoc-β-Ala-Lys(Boc)-OH-Based Architectures

Future research is poised to explore the creation of sophisticated molecular architectures originating from Fmoc-β-Ala-Lys(Boc)-OH. The inherent self-assembly properties of Fmoc-peptides, driven by π-π stacking of the fluorenyl groups and hydrogen bonding between peptide backbones, provide a foundation for designing novel nanomaterials. manchester.ac.ukacs.org The specific sequence of β-Ala-Lys(Boc) is expected to introduce unique conformational properties, influencing the final assembled structures.

The flexibility of the β-alanine residue, compared to the more constrained α-amino acids, could lead to the formation of unconventional secondary structures beyond the typical β-sheets often seen in Fmoc-dipeptide assemblies. manchester.ac.uknih.gov Researchers are likely to investigate how variations in environmental triggers, such as pH or solvent polarity, can direct the assembly of this dipeptide into diverse morphologies like nanofibers, nanotubes, or vesicles. nih.govresearchgate.net Furthermore, the lysine (B10760008) residue, even with its side-chain protected, presents a site for potential post-assembly modification after deprotection, allowing for the construction of complex, covalently linked architectures. The combination of Fmoc-β-Ala-Lys(Boc)-OH with other peptide sequences or small molecules in multicomponent systems is another promising avenue, potentially leading to co-assembled hydrogels with tunable properties and hierarchical organization. researchgate.netmdpi.com

| Research Direction | Potential Outcome | Key Molecular Drivers |

| Triggered Self-Assembly | Controlled formation of nanofibers, nanotubes, vesicles | pH, solvent polarity, ionic strength |

| Multicomponent Systems | Hierarchically organized, functional hydrogels | Co-assembly with other peptides/polymers |

| Post-Assembly Modification | Covalently cross-linked, stabilized nanostructures | Deprotection of Lys(Boc) and subsequent ligation |

Integration into Multi-Functional Hybrid Materials for Research Applications

The integration of Fmoc-β-Ala-Lys(Boc)-OH into multi-functional hybrid materials is a burgeoning area of research with significant potential for biomedical and biotechnological applications. nih.gov By combining the self-assembling dipeptide with polymers, inorganic nanoparticles, or other functional moieties, researchers can create advanced materials with synergistic properties.

One key area of exploration is the development of stimuli-responsive hydrogels for tissue engineering and 3D cell culture. manchester.ac.uk The peptide component can provide a biocompatible, nanofibrous scaffold mimicking the extracellular matrix, while an integrated polymer could introduce temperature or pH responsiveness. mdpi.com For instance, grafting Fmoc-β-Ala-Lys(Boc)-OH onto a polymer backbone could yield a system that self-assembles into a gel under specific physiological conditions. The lysine side chain offers a convenient handle for attaching bioactive molecules, such as growth factors or targeting ligands, after Boc-group removal, enhancing the material's functionality. peptide.com These hybrid materials could find use as scaffolds that not only support cell growth but also actively direct cell behavior. researchgate.net

| Hybrid Material Concept | Potential Research Application | Key Components & Interactions |

| Peptide-Polymer Conjugates | Stimuli-responsive scaffolds for cell culture | Covalent linkage, supramolecular assembly |

| Peptide-Coated Nanoparticles | Targeted drug delivery systems | Adsorption, electrostatic interactions |

| Co-Assembled Hydrogels | Tunable matrices for regenerative medicine | Fmoc-peptide and functional polymers/peptides |

Advanced Mechanistic Understanding of Self-Assembly Pathways

A deeper, mechanistic understanding of the self-assembly pathways of Fmoc-β-Ala-Lys(Boc)-OH is crucial for the rational design of materials with tailored properties. While the general principles of Fmoc-peptide assembly are known, the specific kinetics and thermodynamics governing this particular dipeptide remain to be fully elucidated. nih.gov The process is known to be complex, influenced by molecular structure, solvent conditions, and external factors. nih.gov

Future studies will likely employ a combination of advanced spectroscopic techniques (e.g., circular dichroism, FTIR), microscopy (TEM, AFM), and computational modeling to map the self-assembly process. manchester.ac.uknih.gov A key focus will be to understand the initial nucleation events and the subsequent growth into larger fibrillar structures. The role of the flexible β-alanine in potentially disrupting or modifying the canonical β-sheet hydrogen bonding network is of particular interest. nih.gov Computational simulations, such as coarse-grained molecular dynamics, can provide invaluable insights into the intermediate states and the primary forces driving the assembly, as has been demonstrated for similar Fmoc-dipeptide systems. researchgate.net Understanding how factors like pH shifts induce conformational changes and trigger aggregation is essential for controlling the final material properties. acs.orgnih.gov

| Research Question | Investigative Technique | Expected Insight |